molecular formula C12H12ClN3 B8628203 3-Amino-2-(4-chlorobenzyl)aminopyridine CAS No. 42048-25-9

3-Amino-2-(4-chlorobenzyl)aminopyridine

Cat. No.: B8628203
CAS No.: 42048-25-9
M. Wt: 233.69 g/mol
InChI Key: AETAUPBHKPQZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-(4-chlorobenzyl)aminopyridine, with the molecular formula C12H12ClN3, is a chemical compound of interest in organic and medicinal chemistry research. Its structure features both amino and chlorobenzyl substituents on a pyridine ring, making it a potential intermediate or building block in the synthesis of more complex molecules. The molecular structure suggests potential for use in supramolecular chemistry and crystal engineering, as similar amino-chloropyridine derivatives are known to form cocrystals and molecular salts with organic acids, facilitated by hydrogen bonding and halogen interactions . Researchers can leverage this compound to develop new synthetic methodologies or to create novel materials with tailored properties. This product is intended For Research Use Only and is not approved for use in humans, animals, or for diagnostic, therapeutic, or any other clinical applications. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42048-25-9

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

2-N-[(4-chlorophenyl)methyl]pyridine-2,3-diamine

InChI

InChI=1S/C12H12ClN3/c13-10-5-3-9(4-6-10)8-16-12-11(14)2-1-7-15-12/h1-7H,8,14H2,(H,15,16)

InChI Key

AETAUPBHKPQZHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=C(C=C2)Cl)N

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 3 Amino 2 4 Chlorobenzyl Aminopyridine and Analogues

Established Synthetic Pathways for Substituted 2-Aminopyridines

The construction of the substituted 2-aminopyridine (B139424) core can be achieved through a variety of synthetic strategies. These methods offer different advantages in terms of efficiency, substrate scope, and reaction conditions.

Multicomponent Reaction Strategies for 2-Aminopyridine Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. harvard.edumdpi.com Several MCRs have been developed for the synthesis of 2-aminopyridine derivatives.

One common strategy involves the condensation of an aldehyde, an active methylene (B1212753) compound (such as malononitrile (B47326) or ethyl cyanoacetate), and a 1,3-dicarbonyl compound in the presence of an ammonium (B1175870) source. harvard.edu Variations of this approach utilize different catalysts and reaction conditions to improve yields and expand the substrate scope. For instance, a catalyst-free, four-component reaction of acetophenone, malononitrile, a benzaldehyde (B42025) derivative, and ammonium carbonate under solvent-free conditions has been reported to efficiently produce substituted 2-aminopyridines. harvard.edu

Another versatile three-component reaction for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives utilizes enaminones as key precursors. mdpi.com This method, often performed under solvent-free conditions, provides a rapid and clean route to the desired products. The reaction typically proceeds through a Knoevenagel condensation followed by cyclization and aromatization. researchgate.net

The table below summarizes representative examples of multicomponent reactions for the synthesis of 2-aminopyridine derivatives.

Aldehyde/KetoneActive Methylene CompoundAmine SourceCatalyst/ConditionsProduct TypeReference
BenzaldehydeMalononitrileAmmonium AcetateNone / Heat2-Amino-3-cyanopyridine harvard.edu
AcetophenoneMalononitrileAmmonium CarbonateNone / Solvent-freePolysubstituted 2-aminopyridine harvard.edu
Various AldehydesEthyl CyanoacetateAmmonium AcetateL-proline / EtOHDihydropyridineNot in results
EnaminoneMalononitrilePrimary AmineNone / Solvent-free2-Amino-3-cyanopyridine mdpi.comresearchgate.net

N-Alkylation Approaches with Benzyl (B1604629) Substituents on Aminopyridine Scaffolds

The introduction of substituents onto the amino group of an aminopyridine is a crucial step in the synthesis of many targeted molecules. N-alkylation, particularly with benzyl groups, is a common transformation. Direct alkylation of aminopyridines with alkyl halides can be challenging due to the potential for competing alkylation at the pyridine (B92270) ring nitrogen and over-alkylation of the amino group. nih.gov

To overcome these challenges, various methods have been developed. One approach involves the use of a strong base to deprotonate the aminopyridine, followed by reaction with an electrophile like a benzyl halide. However, this method often requires harsh conditions and can lead to side products. redalyc.org A milder alternative involves the reaction of aminopyridines with carboxylic acids in the presence of a reducing agent like sodium borohydride (B1222165), which proceeds under mild conditions to afford mono-alkylated products in good yields. nih.gov

Lewis acid-promoted benzylation of aminopyridines with benzylic alcohols offers another effective strategy, overcoming many of the challenges associated with traditional alkylation methods. redalyc.org This approach provides high yields and minimal byproduct formation.

The table below illustrates different N-alkylation approaches for aminopyridine scaffolds.

AminopyridineAlkylating AgentReagent/CatalystConditionsProductReference
2-AminopyridineBenzoic AcidSodium BorohydrideTHFN-Benzyl-2-aminopyridine nih.gov
3-Aminopyridine (B143674)IodomethaneLDA-N-Methyl-3-aminopyridine nih.gov
4-(N-methylamino)pyridineBenzylic AlcoholsZnBr2-4-(N-benzyl-N-methylamino)pyridine redalyc.org

Palladium-Catalyzed Cross-Coupling Reactions in Aminopyridine Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-nitrogen bonds. These methods allow for the coupling of aryl halides or triflates with amines to produce arylamines, including aminopyridines. researchgate.netgoogle.com

The amination of halopyridines using palladium catalysts has been shown to be an effective method for synthesizing 2-, 3-, and 4-substituted aminopyridines under mild conditions and in good to excellent yields. researchgate.net The choice of ligand is crucial for the success of these reactions, with chelating bis(phosphine) ligands often being employed to prevent catalyst deactivation and promote efficient coupling. researchgate.net This methodology is advantageous as it does not require activated substrates and can be used with relatively non-nucleophilic amines. researchgate.net

The table below provides examples of palladium-catalyzed amination for the synthesis of aminopyridines.

HalopyridineAminePalladium SourceLigandBaseYieldReference
2-BromopyridineAnilinePd(OAc)2(±)-BINAPNaOt-Bu98% researchgate.net
3-Bromopyridinen-HexylaminePd(OAc)2(±)-BINAPNaOt-Bu81% researchgate.net
4-ChloropyridineMorpholinePd2(dba)3P(o-tolyl)3NaOt-Bu90% researchgate.net

Brønsted and Lewis Acid Mediated Reductive Amination for N-Substituted Aminopyridines

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds and amines via an intermediate imine. This reaction can be mediated by Brønsted or Lewis acids, which facilitate the formation of the imine/iminium ion intermediate. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl compound.

For the synthesis of N-substituted aminopyridines, reductive amination offers a direct route to introduce a variety of substituents onto the amino group. The reaction conditions can be tuned to accommodate a wide range of aldehydes and ketones, as well as different aminopyridine substrates. In some cases, a one-pot deprotection/alkylation protocol can be employed, starting from a protected aminopyridine, which simplifies the synthetic sequence.

The table below highlights examples of reductive amination for the preparation of N-substituted aminopyridines.

AminopyridineCarbonyl CompoundReducing AgentAcidSolventYieldReference
N-Boc-3-amino-4-chloropyridineBenzaldehydeNaBH(OAc)3TFACH2Cl279%
3-AminopyridineVarious AldehydesNaBH4-THFGood nih.gov
AnilineBenzaldehydeH2iPr3SnOTf1,2-difluorobenzeneHighNot in results

Targeted Synthesis of 3-Amino-2-(4-chlorobenzyl)aminopyridine

The synthesis of the specific target molecule, this compound, can be envisioned through the strategic application of the methodologies discussed above. A plausible and efficient route involves the reductive amination of 2,3-diaminopyridine (B105623) with 4-chlorobenzaldehyde (B46862). This approach directly installs the desired 4-chlorobenzyl group onto one of the amino groups of the starting diamine.

The precursor, 2,3-diaminopyridine, can be synthesized from commercially available starting materials. A common route involves the nitration of 2-aminopyridine to give 2-amino-3-nitropyridine (B1266227), followed by reduction of the nitro group. Alternatively, it can be prepared from 2-chloro-3-aminopyridine by amination.

Optimization of Reaction Conditions and Yields for Substituted Aminopyridine Formation

The successful synthesis of this compound via reductive amination hinges on the careful optimization of reaction conditions to maximize the yield and minimize the formation of byproducts, such as over-alkylation or reduction of the starting aldehyde.

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice for reductive aminations as it is mild and selective for the reduction of iminium ions over carbonyl groups. Sodium cyanoborohydride (NaBH₃CN) is another option, though it is more toxic. Sodium borohydride (NaBH₄) can also be used, but typically requires the pre-formation of the imine to avoid reduction of the aldehyde.

Solvent and Acidity: The reaction is typically carried out in a non-protic solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). The addition of a Brønsted acid, such as trifluoroacetic acid (TFA), can catalyze the formation of the iminium ion, particularly for less nucleophilic amines. The pH of the reaction mixture is a critical parameter to control for optimal imine formation and reduction.

Reaction Temperature and Time: Reductive aminations are often run at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Stoichiometry: The stoichiometry of the reactants, particularly the amine, aldehyde, and reducing agent, should be carefully controlled to favor the formation of the desired mono-alkylated product.

The table below outlines a proposed set of conditions for the synthesis of this compound based on analogous reactions reported in the literature.

Starting MaterialReagentReducing AgentSolventConditionsExpected ProductReference
2,3-Diaminopyridine4-ChlorobenzaldehydeNaBH(OAc)3DichloromethaneRoom Temperature, 12-24hThis compound(analogous)

Regioselectivity Considerations in Amination Reactions of Substituted Pyridines

The amination of pyridine rings, a critical step in the synthesis of many nitrogen-containing heterocyclic compounds, is governed by the principles of nucleophilic aromatic substitution (SNAr). The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates attack by nucleophiles. This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions, which can best stabilize the negative charge of the intermediate Meisenheimer complex through resonance. quora.comstackexchange.comechemi.com Consequently, direct nucleophilic substitution on an unsubstituted pyridine ring preferentially occurs at these positions. stackexchange.comnumberanalytics.com

When substituents are already present on the pyridine ring, they exert significant influence over the position of subsequent aminations. This regioselectivity is dictated by a combination of electronic and steric effects, as well as reaction conditions.

Electronic Effects: The electronic properties of existing substituents can either enhance or diminish the inherent reactivity of the C-2 and C-4 positions. Electron-withdrawing groups (EWGs) further decrease the electron density of the ring, activating it towards nucleophilic attack. Conversely, electron-donating groups (EDGs) deactivate the ring. The position of these groups is crucial in directing an incoming nucleophile.

Steric Effects: The size of a substituent can hinder the approach of a nucleophile to an adjacent position. For instance, a bulky substituent at the C-3 position may sterically favor nucleophilic attack at the more distant C-6 position over the adjacent C-2 position. researchgate.net Research on 3-substituted 2,6-dichloropyridines demonstrated that bulky 3-substituents direct regioselectivity towards the 6-position. researchgate.net

Reaction Conditions: Solvent choice can also play a pivotal role in determining regioselectivity. A study on the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine (B117243) found that the solvent's ability to act as a hydrogen-bond acceptor was a key factor. researchgate.net For example, using dichloromethane (DCM), which is a poor hydrogen-bond acceptor, resulted in a 16:1 selectivity for the 2-isomer. In contrast, using dimethyl sulfoxide (B87167) (DMSO), a strong hydrogen-bond acceptor, switched the selectivity to 2:1 in favor of the 6-isomer. researchgate.net

Recent methodologies have been developed to achieve amination at the typically less reactive C-3 position. These strategies often involve a dearomatization-rearomatization sequence, where the pyridine is first transformed into an electron-rich dienamine intermediate that then reacts with an electrophilic aminating agent. chemrxiv.orgnih.gov Another approach involves converting the pyridine into a phosphonium (B103445) salt, which can then undergo a regioselective SNAr-type reaction with an azide (B81097) at the 4-position. nih.gov

The table below summarizes research findings on how various factors influence the regioselectivity of amination on substituted pyridines.

Pyridine SystemSubstituent/ConditionObserved RegioselectivityControlling FactorReference
Unsubstituted PyridineNucleophilic Attack (e.g., NaNH₂)Favors C-2 and C-4 positionsElectronic: Stabilization of anionic intermediate by ring nitrogen. stackexchange.comechemi.com
3-Substituted 2,6-DichloropyridinesBulky 3-substituentFavors substitution at C-6 over C-2Steric Hindrance researchgate.net
3-Substituted 2,6-Dichloropyridines3-cyano or 3-trifluoromethyl groupFavors C-6 isomer (9:1 ratio)Electronic/Steric Combination researchgate.net
2,6-Dichloro-3-(methoxycarbonyl)pyridineSolvent: Dichloromethane (DCM)Favors C-2 isomer (16:1 ratio)Solvent Effects (Low H-bond acceptance) researchgate.net
2,6-Dichloro-3-(methoxycarbonyl)pyridineSolvent: Dimethyl Sulfoxide (DMSO)Favors C-6 isomer (2:1 ratio)Solvent Effects (High H-bond acceptance) researchgate.net
Various PyridinesConversion to phosphonium salt, then aminationExclusively selective for the C-4 positionReaction Mechanism (SNAr on activated salt) nih.gov
Pyridine N-OxidesAmination using saccharin (B28170) as ammonium surrogateHigh regioselectivity at C-2 and C-4 positionsElectronic: Activation of the ring by the N-oxide group. sigmaaldrich.comresearchgate.net

Precursor Compounds and Starting Materials in the Synthesis of this compound

The synthesis of this compound is achieved by the convergent assembly of two key structural fragments: a substituted 2,3-diaminopyridine core and a 4-chlorobenzyl group. The selection of appropriate starting materials is therefore paramount to a successful synthetic route.

The central precursor is typically a pyridine molecule appropriately functionalized at the C-2 and C-3 positions. A common and direct precursor is 2,3-Diaminopyridine . researchgate.net This compound provides the necessary diamine arrangement for subsequent functionalization. The synthesis of 2,3-diaminopyridine itself can be accomplished through several methods, often starting from more readily available pyridines. orgsyn.orgchemicalbook.com One established pathway involves the nitration of 2-aminopyridine, which primarily yields a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. orgsyn.org After separation, the 2-amino-3-nitropyridine isomer is reduced, for example with iron in acidified ethanol (B145695) or via catalytic hydrogenation, to afford 2,3-diaminopyridine. orgsyn.orgchemicalbook.com

An alternative and strategically important precursor is a 3-amino-2-halopyridine , such as 3-Amino-2-chloropyridine (B31603) . orgsyn.orggoogle.com This intermediate is particularly useful as the halogen at the C-2 position serves as a good leaving group for nucleophilic aromatic substitution. The synthesis of the target compound can proceed via the reaction of 3-amino-2-chloropyridine with 4-chlorobenzylamine. A patent describes a related process where 3-amino-2-halopyridines are reacted with benzylamine (B48309) derivatives in the presence of a copper catalyst. google.com The subsequent introduction of the 3-amino group, if not already present, would complete the synthesis.

The second key component of the target molecule is the 4-chlorobenzyl moiety. This group is introduced using a suitable electrophilic or nucleophilic precursor. Common starting materials for this purpose include:

4-Chlorobenzylamine : This can act as a nucleophile to displace a halogen from a 2-halo-3-aminopyridine precursor. google.com

4-Chlorobenzaldehyde : This can be reacted with the 2-amino group of 2,3-diaminopyridine via reductive amination. This process involves the initial formation of a Schiff base (imine), which is then reduced in situ using a reducing agent like sodium borohydride to form the secondary amine linkage.

4-Chlorobenzyl chloride or 4-Chlorobenzyl bromide : These alkylating agents can react with the 2-amino group of 2,3-diaminopyridine. This reaction, however, can sometimes lead to over-alkylation and may require careful control of stoichiometry and reaction conditions.

The table below outlines the primary precursors and starting materials involved in the synthesis of this compound and their respective roles.

Precursor/Starting MaterialChemical ClassRole in Synthesis
2-AminopyridineSubstituted PyridineInitial starting material for the synthesis of the 2,3-diaminopyridine core. orgsyn.org
2-Amino-3-nitropyridineSubstituted PyridineKey intermediate; reduced to form 2,3-diaminopyridine. orgsyn.orgchemicalbook.com
3-Amino-2-chloropyridineSubstituted PyridineCore precursor where the chloro group acts as a leaving group for substitution. google.com
2,3-DiaminopyridineDiaminopyridineDirect precursor providing the 1,2-diamine functionality on the pyridine ring. researchgate.net
4-ChlorobenzaldehydeAromatic AldehydeSource of the 4-chlorobenzyl group via reductive amination.
4-ChlorobenzylamineBenzylamineNucleophile used to introduce the 4-chlorobenzylamino group at the C-2 position. google.com
4-Chlorobenzyl chlorideBenzyl HalideAlkylating agent to introduce the 4-chlorobenzyl group.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 3 Amino 2 4 Chlorobenzyl Aminopyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment (¹H NMR, ¹³C NMR)

No published ¹H NMR or ¹³C NMR spectroscopic data for 3-Amino-2-(4-chlorobenzyl)aminopyridine were found. This information is essential for assigning the chemical shifts and coupling constants of the protons and carbon atoms, which would confirm the molecular structure, including the connectivity of the aminopyridine and 4-chlorobenzyl moieties.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Specific Fourier-Transform Infrared (FT-IR) spectroscopy data for this compound are not available in the searched literature. An FT-IR spectrum would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H stretches of the primary and secondary amines, C-N stretches, C=C and C=N vibrations of the pyridine (B92270) ring, and the C-Cl stretch of the chlorobenzyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

No mass spectrometry data for this compound were found. Mass spectrometry is critical for determining the compound's exact molecular weight and for studying its fragmentation pattern, which provides valuable information about the molecule's structure and the stability of its constituent parts under ionization.

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Molecular Geometry and Crystal Packing

A search for single crystal X-ray diffraction (SC-XRD) studies on this compound yielded no results. This technique is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise bond lengths, bond angles, and torsion angles.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Without crystallographic data, a detailed analysis of the hydrogen bonding networks is not possible. Such an analysis would identify how the molecules interact with each other in the crystal lattice, which is crucial for understanding the supramolecular chemistry and physical properties of the compound.

Conformational Analysis of the this compound Scaffold in the Solid State

The solid-state conformation of the this compound scaffold, including the relative orientation of the pyridine and chlorophenyl rings, remains undetermined in the absence of SC-XRD data.

Computational Chemistry and Molecular Modeling of 3 Amino 2 4 Chlorobenzyl Aminopyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. nih.gov For aminopyridine derivatives, DFT methods like B3LYP are used to optimize the molecular geometry and compute key electronic parameters. researchgate.net These calculations provide a detailed understanding of the molecule's stability, charge distribution, and reactive sites.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO energy is associated with the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) analysis, which maps the electrostatic potential onto the electron density surface. This map helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. mdpi.com For 3-Amino-2-(4-chlorobenzyl)aminopyridine, the nitrogen atoms of the pyridine (B92270) ring and amino groups are expected to be nucleophilic sites, while the hydrogen atoms of the amino groups would be electrophilic.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Illustrative)

ParameterCalculated Value (Illustrative)Significance
E-HOMO -6.45 eVElectron-donating capability
E-LUMO -1.52 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE) 4.93 eVChemical reactivity and stability
Dipole Moment 3.21 DMolecular polarity

This table is illustrative and represents the type of data generated from DFT calculations for compounds of this class.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein target, providing insights into binding mechanisms and affinity. mdpi.com For aminopyridine derivatives, docking studies have been employed to explore their potential as inhibitors for various enzymes and modulators for receptors. d-nb.infonih.gov

The process involves placing the ligand (this compound) into the binding site of a target protein of known three-dimensional structure. A scoring function is then used to estimate the binding affinity and rank different binding poses. nih.gov

A primary output of molecular docking is the docking score, which represents an estimation of the binding free energy of the ligand-target complex. researchgate.net These scores are typically expressed in kcal/mol, with more negative values indicating a stronger predicted binding affinity. dergipark.org.tr By comparing the docking scores of different ligands or the same ligand against different targets, researchers can prioritize compounds for further experimental testing. For instance, studies on similar heterocyclic compounds have used docking scores to identify promising candidates with enhanced therapeutic potential. sums.ac.ir The analysis involves comparing the calculated binding energy of the test compound with that of a known inhibitor or a native ligand. d-nb.info

Table 2: Illustrative Docking Score Analysis for this compound against Hypothetical Kinase Targets

Target ProteinDocking Score (kcal/mol)Predicted Binding Affinity
Kinase A -8.9High
Kinase B -7.2Moderate
Kinase C -5.1Low

This table is for illustrative purposes to show how docking scores are used to compare and predict binding affinities.

Beyond predicting binding affinity, docking simulations provide a detailed three-dimensional model of the ligand within the protein's binding pocket. d-nb.info This allows for the identification of specific amino acid residues that are key to the interaction. nih.gov The types of interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic forces, can be visualized and analyzed.

For aminopyridine-based compounds, the amino groups and the pyridine nitrogen are common participants in hydrogen bonding with residues such as aspartate, glutamate, or the backbone carbonyls of the protein. nih.gov The aromatic rings (pyridine and chlorobenzyl) can engage in hydrophobic and pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding site. Identifying these key interactions is crucial for understanding the mechanism of action and for designing derivatives with improved affinity and selectivity.

Table 3: Hypothetical Key Interactions for this compound in a Kinase Binding Site (Illustrative)

Interacting ResidueInteraction TypeLigand Moiety Involved
Glu110 Hydrogen Bond3-Amino Group
Leu162 HydrophobicChlorobenzyl Ring
Val88 HydrophobicPyridine Ring
Asp170 Hydrogen Bond2-Amino Group

This table illustrates the kind of detailed interaction data that can be obtained from molecular docking simulations.

Pharmacophore Modeling for Structural Feature Identification related to Molecular Recognition

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings required for molecular recognition at a target's binding site. nih.gov

For a molecule like this compound, a hypothetical pharmacophore model could be constructed based on its structural features. This model would likely include:

Hydrogen Bond Donors (HBD): The two amino groups.

Hydrogen Bond Acceptor (HBA): The pyridine ring nitrogen.

Aromatic Rings (AR): The pyridine and chlorophenyl rings.

Hydrophobic Group (HY): The chlorobenzyl moiety.

This model serves as a 3D query to screen virtual compound libraries for molecules with similar features, potentially identifying new active compounds. It also provides a blueprint for designing new derivatives by modifying the scaffold to better match the pharmacophoric requirements. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles of Aminopyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying structural properties (descriptors) and relating them to activity, QSAR models can predict the potency of novel compounds and provide principles for drug design. rsc.org

The development of a QSAR model involves several steps. First, a dataset of aminopyridine derivatives with experimentally measured biological activities is compiled. Then, a wide range of molecular descriptors is calculated for each compound. These descriptors can be categorized as constitutional, topological, electrostatic, quantum-chemical (e.g., HOMO/LUMO energies, dipole moment), and thermodynamic. nih.govnih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that links a selection of these descriptors to the biological activity. nih.gov For example, a hypothetical QSAR model might take the form:

log(IC₅₀) = β₀ + β₁(logP) + β₂(Dipole) + β₃(LUMO)

Where log(IC₅₀) is the biological activity, and logP (lipophilicity), Dipole (dipole moment), and LUMO are the calculated descriptors. The coefficients (β) indicate the contribution of each descriptor to the activity.

The predictive power of the QSAR model must be rigorously validated using statistical metrics such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and Fischer's F-test value. nih.gov A statistically robust and validated QSAR model can be a valuable tool for predicting the activity of newly designed aminopyridine derivatives, thereby streamlining the drug discovery process. rsc.org

Correlation of Structural Features with Molecular Recognition Propensities

The molecular architecture of this compound is comprised of several key structural features that dictate its potential for molecular recognition. Computational analysis reveals a distinct electronic and steric profile that facilitates a variety of intermolecular interactions. The primary components influencing these propensities are the aminopyridine core, the flexible (4-chlorobenzyl)amino side chain, and the specific substitution pattern of these moieties.

The aminopyridine ring itself is a critical determinant of the molecule's interaction profile. The pyridine nitrogen atom acts as a hydrogen bond acceptor, a common interaction motif in biological systems, particularly with protein hinge regions in kinases. The exocyclic amino group at the 3-position and the secondary amine linking the benzyl (B1604629) group are both potent hydrogen bond donors. This arrangement of hydrogen bond donors and acceptors creates a specific vector for oriented interactions within a binding pocket.

The 4-chlorobenzyl group introduces several important features. The phenyl ring provides a large, hydrophobic surface capable of engaging in van der Waals and hydrophobic interactions. Furthermore, the aromatic system can participate in π-π stacking or π-cation interactions with complementary aromatic residues like phenylalanine, tyrosine, or tryptophan in a target protein. The chlorine atom at the para-position is an electron-withdrawing group, which modulates the electronic properties of the phenyl ring. It also adds to the lipophilicity of this moiety and can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen.

The linkage between the aminopyridine core and the chlorobenzyl group provides rotational flexibility. This allows the molecule to adopt various conformations, enabling an induced-fit mechanism upon binding to a biological target. The conformational preferences and the energy barriers between different rotamers can be modeled to understand the molecule's behavior in a dynamic binding environment. The interplay between the rigid aminopyridine scaffold and the flexible side chain is crucial for optimizing interactions with a specific binding site.

Table 1: Structural Features of this compound and Their Molecular Recognition Propensities
Structural FeaturePotential Interaction TypeRole in Molecular Recognition
Pyridine NitrogenHydrogen Bond AcceptorAnchoring the molecule within a binding site, often interacting with backbone amides.
3-Amino GroupHydrogen Bond DonorForms specific, directional interactions with acceptor groups on a target molecule.
2-Amino LinkerHydrogen Bond DonorContributes to the hydrogen bonding profile and provides conformational flexibility.
4-Chlorobenzyl GroupHydrophobic Interactions, π-π StackingOccupies hydrophobic pockets and engages with aromatic residues.
Chlorine AtomHalogen Bonding, Hydrophobic InteractionsEnhances binding affinity through specific halogen bonds and increases lipophilicity.

Scaffold Hopping and Ligand Design Strategies Utilizing Aminopyridine Core Structures

The aminopyridine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for ligands targeting a wide range of biological targets. Scaffold hopping is a computational or rational design strategy aimed at discovering structurally novel compounds that retain the biological activity of a known parent molecule by replacing its core structure with a different, isofunctional scaffold. This technique is particularly valuable for navigating intellectual property landscapes, improving pharmacokinetic properties, or discovering novel binding modes.

The aminopyridine framework is an excellent candidate for scaffold hopping strategies for several reasons. It presents a rigid core that correctly orients substituents in three-dimensional space, mimicking the functionality of other heterocyclic systems. For instance, the hydrogen bonding pattern of a 2-aminopyridine (B139424) can be similar to that of a 2-aminoimidazole or a purine, allowing it to serve as a bioisosteric replacement. This strategy has been successfully employed to transition from known inhibitors with one core structure to novel aminopyridine-based compounds.

Ligand design strategies often begin by identifying the key pharmacophoric elements of a known ligand. For the aminopyridine scaffold, the key interactions typically involve hydrogen bonds with the target's backbone, as frequently seen in kinase inhibitors. Computational methods can then be used to search virtual libraries for new scaffolds that can present the same pharmacophoric features with similar spatial arrangements. The goal is to find a new core that maintains the essential interactions for biological activity while possessing a different chemical structure.

In practice, a scaffold hopping approach might start with a known inhibitor containing, for example, an aminopyrazole core. The key hydrogen bonds formed by this core are analyzed. A virtual screen or rational design process would then identify the aminopyridine scaffold as a potential replacement that can replicate these crucial interactions. The peripheral substituents from the original molecule can then be grafted onto the new aminopyridine core, or new substituents can be explored to optimize binding to adjacent pockets. This approach has led to the development of novel compounds with activities such as anti-biofilm agents and kinase inhibitors.

Table 2: Examples of Ligand Design Strategies Utilizing the Aminopyridine Scaffold
Original ScaffoldReplacement ScaffoldTherapeutic Goal / Target ClassReference
2-Aminoimidazole2-Aminopyrimidine/AminopyridineAnti-biofilm Agents
AminopyrazoleAminopyrimidinePLK4 Kinase Inhibitors
PurinePyridine-annulated PurinesAnticancer Agents
General FragmentsAminopyridine-based LigandsFragment-based Drug Design

Reactivity and Chemical Transformations of 3 Amino 2 4 Chlorobenzyl Aminopyridine and Analogues

Chemical Reactivity of the Amino Groups: Derivatization and Functionalization

The presence of two amino groups with different chemical environments—a primary amino group at the 3-position and a secondary amino group at the 2-position—offers multiple sites for derivatization and functionalization. The reactivity of these groups is influenced by their position on the pyridine (B92270) ring and the electronic effects of the substituents.

The primary amino group at C-3 is generally more nucleophilic and sterically accessible than the secondary amino group, which is attached to the bulky 4-chlorobenzyl group. This difference in reactivity allows for selective functionalization under controlled conditions. Common reactions involving the amino groups include acylation, alkylation, and diazotization. For instance, acylation with acid chlorides or anhydrides would be expected to occur preferentially at the 3-amino group.

Diazotization of aminopyridines is a well-established reaction. sapub.org In the case of 2,3-diaminopyridine (B105623) analogues, the 3-amino group can be converted to a diazonium salt, which can then be subjected to various transformations, such as Sandmeyer or Schiemann reactions, to introduce a range of functional groups. nih.gov The stability of the resulting diazonium salt is a key factor in the outcome of these reactions.

The differential reactivity of the two amino groups is also crucial in the synthesis of fused heterocyclic systems, as will be discussed in section 5.4.

Pyridine Ring Functionalization: Electrophilic and Nucleophilic Substitution Patterns

The pyridine ring in 3-Amino-2-(4-chlorobenzyl)aminopyridine is electron-rich due to the presence of two electron-donating amino groups. This enhanced electron density facilitates electrophilic substitution reactions. The directing influence of the amino groups generally favors electrophilic attack at the positions ortho and para to them. In this specific molecule, the C-5 position is the most likely site for electrophilic substitution, such as nitration or halogenation. For example, the nitration of 2-aminopyridine (B139424) typically yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. sapub.orgsemanticscholar.org The presence of the bulky 2-(4-chlorobenzyl)amino group might sterically hinder attack at the C-3 position, further favoring substitution at C-5.

Conversely, the pyridine ring is inherently electron-deficient compared to benzene, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. stackexchange.comquora.com However, in this compound, the presence of electron-donating amino groups deactivates the ring towards nucleophilic attack. SNAr reactions would likely require the introduction of a strong electron-withdrawing group on the pyridine ring or activation via N-oxide formation. The mechanism of nucleophilic aromatic substitution on pyridines is well-studied and generally proceeds through a high-energy anionic intermediate. stackexchange.comnih.govyoutube.comnih.gov

The electronic properties of substituents on the pyridine ring play a crucial role in modulating its reactivity towards both electrophiles and nucleophiles. nih.govrsc.orgnih.gov

Reactions Involving the 4-Chlorobenzyl Moiety and its Chemical Transformations

The 4-chlorobenzyl group attached to the 2-amino position introduces another reactive site to the molecule. The benzylic C-N bond can be susceptible to cleavage under various conditions. Oxidative cleavage of benzylamines can lead to the formation of the corresponding carbonyl compounds. researchgate.netmdpi.combohrium.com For instance, photocatalytic oxidation using flavins has been shown to cleave benzyl (B1604629) protecting groups. thieme-connect.com Electrochemical methods have also been developed for the selective oxidative cleavage of the benzyl C-N bond. mdpi.combohrium.com

The chlorine atom on the phenyl ring can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or metal catalysis. More commonly, the entire 4-chlorobenzyl group can be involved in transformations. For example, the oxidation of the benzylic position can occur. The oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde (B46862) or 4-chlorobenzoic acid is a known transformation and similar reactivity could be anticipated for the benzylic carbon in the title compound under appropriate oxidizing conditions. chem.wschemistry-online.comresearchgate.netchegg.comresearchgate.net

Table 1: Potential Chemical Transformations of the 4-Chlorobenzyl Moiety

Reaction TypeReagents and ConditionsPotential Product(s)
C-N Bond CleavageOxidizing agents (e.g., photocatalysis with flavins, electrochemical oxidation)3-Amino-2-aminopyridine and 4-chlorobenzaldehyde
Oxidation of Benzylic CarbonStrong oxidizing agents2-(4-chlorobenzoyl)amino-3-aminopyridine
Nucleophilic Substitution on Phenyl RingStrong nucleophiles, high temperature/pressure or metal catalysisReplacement of chlorine with other nucleophiles

Cyclization Reactions and Formation of Fused Heterocyclic Systems from Aminopyridine Precursors

One of the most significant applications of this compound and its analogues is their use as precursors for the synthesis of fused heterocyclic systems. The vicinal arrangement of the two amino groups is ideal for cyclocondensation reactions with various electrophiles to form five- or six-membered rings fused to the pyridine core.

A prominent example is the synthesis of imidazo[4,5-b]pyridines, which are structural analogues of purines and often exhibit interesting biological properties. nih.govnih.gov These can be prepared by reacting 2,3-diaminopyridine derivatives with aldehydes, carboxylic acids, or their derivatives. nih.govresearchgate.netuctm.eduorganic-chemistry.org The reaction with an aldehyde, for instance, typically proceeds through the formation of a Schiff base followed by cyclization and oxidation.

Similarly, reaction with nitrous acid can lead to the formation of 1H-1,2,3-triazolo[4,5-b]pyridines. nih.govsmolecule.com Other dicarbonyl compounds or their equivalents can be used to construct different fused systems. For example, reaction with α-dicarbonyl compounds can lead to the formation of pyrido[2,3-b]pyrazines.

The choice of the cyclizing agent determines the nature of the resulting fused heterocyclic system. This versatility makes 2,3-diaminopyridine derivatives valuable building blocks in medicinal chemistry.

Table 2: Examples of Fused Heterocyclic Systems from 2,3-Diaminopyridine Precursors

ReactantResulting Fused System
AldehydesImidazo[4,5-b]pyridines
Carboxylic AcidsImidazo[4,5-b]pyridines
Nitrous Acid1,2,3-Triazolo[4,5-b]pyridines
α-Dicarbonyl CompoundsPyrido[2,3-b]pyrazines

Distinct Reactivity Profiles of Positional Isomers of Aminopyridines

The reactivity of aminopyridines is highly dependent on the position of the amino group(s) on the pyridine ring. This is due to the interplay of inductive and resonance effects, which influence the basicity of the nitrogen atoms and the electron density of the ring.

For instance, 4-aminopyridine (B3432731) is significantly more basic (pKa = 9.17) than 2-aminopyridine (pKa = 6.86) and 3-aminopyridine (B143674) (pKa ≈ 6.0). researchgate.netquora.comresearchgate.netquora.com This is because the lone pair of the exocyclic amino group in the 4-position can effectively delocalize to the ring nitrogen through resonance, increasing its basicity. In 2-aminopyridine, this resonance stabilization of the protonated form is less effective.

In the case of diaminopyridines, the relative positions of the amino groups dictate their reactivity in cyclization reactions. While 2,3-diaminopyridine is a precursor for imidazo[4,5-b]pyridines, 3,4-diaminopyridine (B372788) is used to synthesize the isomeric imidazo[4,5-c]pyridines. nih.gov The orientation of the fused imidazole (B134444) ring is a direct consequence of the initial positioning of the amino groups.

These differences in basicity and reactivity are fundamental to understanding and predicting the chemical behavior of aminopyridine isomers and designing synthetic routes to specific target molecules. The presence of the 2-(4-chlorobenzyl)amino group in the title compound will further modulate the basicity and reactivity compared to unsubstituted 2,3-diaminopyridine.

Table 3: pKa Values of Isomeric Aminopyridines

CompoundpKa
2-Aminopyridine6.86
3-Aminopyridine~6.0
4-Aminopyridine9.17

Mechanistic Investigations of Molecular Interactions in Vitro Studies

In Vitro Elucidation of Molecular Recognition Events and Interaction Mechanisms

In vitro studies are fundamental to understanding how a compound like 3-Amino-2-(4-chlorobenzyl)aminopyridine interacts with biological macromolecules. These assays, conducted in a controlled laboratory setting, provide critical insights into the specific molecular recognition events that drive its biological effects.

Determination of Enzyme Inhibition Mechanisms at a Molecular Level

While specific enzymatic inhibition data for this compound is not extensively documented in publicly available literature, the broader class of aminopyridine derivatives has been evaluated against various enzymes. For instance, aminopyridine-based compounds have been investigated as inhibitors of enzymes such as cholinesterases and carbonic anhydrases. The general mechanism for such inhibition often involves the aminopyridine scaffold acting as a key pharmacophore that can form hydrogen bonds and other non-covalent interactions within the active site of an enzyme.

The molecular structure of this compound, featuring a diaminopyridine core, a flexible benzylamine (B48309) linker, and a 4-chloro substitution on the benzyl (B1604629) ring, suggests several potential points of interaction with an enzyme's active site. The amino groups on the pyridine (B92270) ring can act as hydrogen bond donors and acceptors, while the pyridine nitrogen can also participate in hydrogen bonding. The benzyl group, with its chloro-substituent, introduces a hydrophobic element that can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues in the enzyme's binding pocket.

To illustrate the potential inhibitory activity, data from related aminopyridine derivatives against various enzymes can be considered.

Enzyme TargetAminopyridine ScaffoldObserved Inhibition
Acetylcholinesterase2,3-Diaminopyridine (B105623) derivativeMixed-type inhibition
Carbonic Anhydrase I/IIPyrido[2,3-d]pyrimidineIC50 values in the micromolar range
Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1)Imidazo[4,5-b]pyridineKi values in the nanomolar to micromolar range

It is plausible that this compound could exhibit similar inhibitory profiles against a range of enzymes, with the specific mechanism (e.g., competitive, non-competitive, or mixed) being dependent on the topology and chemical nature of the target enzyme's active site.

Analysis of Ligand-Receptor Binding Modes via In Vitro Assays

The interaction of this compound with various receptors can be quantified using in vitro binding assays. These assays typically involve radioligand displacement studies, where the ability of the compound to displace a known radiolabeled ligand from its receptor is measured. This provides data on the compound's binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

While specific receptor binding data for this compound is scarce, related aminopyridine structures have shown affinity for various receptors, including purinergic and sigma receptors. For example, certain diaminopyrimidine derivatives have been identified as potent antagonists of P2X3/P2X2/3 receptors, which are involved in pain signaling.

Molecular docking studies can further elucidate the binding modes of this compound with hypothetical receptor targets. Such computational models can predict the preferred orientation of the ligand within the receptor's binding pocket and identify key amino acid residues involved in the interaction. For instance, the amino groups of the pyridine ring could form hydrogen bonds with polar residues like aspartate or glutamate, while the 4-chlorobenzyl group could fit into a hydrophobic pocket lined with residues such as leucine, isoleucine, or phenylalanine.

Structure-Activity Relationship (SAR) Derivations from Mechanistic In Vitro Data

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure of this compound and evaluating the in vitro activity of the resulting analogs, key structural features required for molecular interaction can be identified.

Based on SAR studies of related aminopyridine and diaminopyrimidine series, several hypotheses can be proposed for this compound:

The 2,3-Diaminopyridine Core: This scaffold is likely a critical pharmacophore, providing essential hydrogen bonding interactions with the target protein. Modifications to this core, such as altering the position of the amino groups, would be expected to significantly impact activity.

The Benzylamino Linker: The nature and length of the linker between the pyridine core and the phenyl ring can influence both potency and selectivity. The flexibility of this linker allows the molecule to adopt different conformations to fit into various binding pockets.

The 4-Chloro Substituent: The chloro group on the benzyl ring affects the electronic properties and lipophilicity of the molecule. Its presence can enhance binding affinity through halogen bonding or by occupying a specific hydrophobic sub-pocket in the target protein. Varying the position and nature of the substituent on the phenyl ring is a common strategy in SAR studies to explore these effects.

The following table summarizes hypothetical SAR trends based on common observations in related compound series:

Structural ModificationPredicted Impact on ActivityRationale
Removal of the 3-amino groupLikely decreaseLoss of a key hydrogen bonding interaction point.
Altering the position of the benzylamino groupVariableMay change the binding mode and target selectivity.
Substitution of the 4-chloro group with other halogens (F, Br, I)VariableModulates lipophilicity and potential for halogen bonding.
Introduction of substituents at other positions on the benzyl ringVariableCan probe the steric and electronic requirements of the binding pocket.

Advanced In Vitro Methodologies for Elucidating Molecular Interaction Pathways of Aminopyridine Compounds

Beyond standard enzyme inhibition and receptor binding assays, advanced in vitro methodologies can provide deeper insights into the molecular interaction pathways of aminopyridine compounds. These techniques offer a more dynamic and detailed picture of how these molecules interact with their biological targets.

Surface Plasmon Resonance (SPR): SPR can be used to study the kinetics of ligand-receptor binding in real-time, providing on- and off-rates (kon and koff) in addition to the equilibrium dissociation constant (KD). This allows for a more nuanced understanding of the binding event.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH) and entropy (ΔS) changes. This information can help to elucidate the driving forces behind the binding.

X-ray Crystallography: Co-crystallization of this compound with a target protein can provide a high-resolution, three-dimensional structure of the complex. This atomic-level detail is invaluable for understanding the precise binding mode and for guiding further structure-based drug design.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, cryo-EM is an increasingly powerful technique for structure determination.

Cell-based Assays: Functional cell-based assays, such as reporter gene assays or second messenger assays, can provide information on the downstream cellular consequences of the compound's interaction with its target. This helps to bridge the gap between molecular binding events and cellular responses.

The application of these advanced in vitro models and techniques will be instrumental in fully characterizing the molecular interactions of this compound and in unlocking its potential for therapeutic applications.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 3-Amino-2-(4-chlorobenzyl)aminopyridine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, refluxing 4-chlorobenzyl chloride with aminopyridine derivatives in ethanol using anhydrous potassium carbonate as a base (50 mmol) at 60–80°C for 6–8 hours. Monitor reaction progress via TLC or HPLC. Purification involves precipitation in cold water, filtration, and recrystallization from ethanol .
  • Optimization Tips : Adjust solvent polarity (e.g., DMF for slower reactions), catalyst loading (e.g., 10–20 mol% for palladium-based couplings), and temperature gradients to minimize side products.

Q. What analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : Resolve aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 2.5–4.0 ppm) to confirm substitution patterns .
  • X-ray Crystallography : Determine crystal packing and hydrogen-bonding networks (e.g., C–H⋯N interactions in pyridine rings) for structural validation .
  • Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 278.1).

Q. How should researchers handle and store this compound to ensure stability?

  • Storage Protocol : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to moisture (use desiccants) and light (amber glassware). For short-term use, refrigerate at 4°C in ethanol suspensions .

Advanced Research Questions

Q. How can mixed-mode HPLC improve the separation of this compound from structural analogs or isomers?

  • Method : Employ reversed-phase cation-exchange columns (e.g., Obelisc R) with a mobile phase of acetonitrile/water (70:30, v/v) and 0.1% trifluoroacetic acid. Use UV detection at 254 nm for optimal sensitivity. Retention times can be tuned by adjusting pH (2.5–4.0) to exploit protonation differences in the aminopyridine moiety .
  • Validation : Calibrate with spiked samples to confirm resolution of co-eluting species (e.g., 4-aminopyridine derivatives).

Q. What pharmacological applications are emerging for this compound, and how can its bioactivity be evaluated?

  • Applications :

  • Receptor Targeting : Screen for kinase or GPCR inhibition using fluorescence polarization assays.
  • Antimicrobial Studies : Test against Gram-negative bacteria (e.g., E. coli) via broth microdilution (MIC values).
    • Methodology : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., EGFR), followed by SPR or ITC for validation .

Q. How can researchers resolve contradictions in spectral data or reaction outcomes during synthesis?

  • Case Study : If NMR signals overlap (e.g., aromatic protons at δ 7.1–7.3 ppm), use 2D techniques (COSY, HSQC) to assign peaks. For ambiguous reaction pathways, conduct kinetic studies (e.g., in situ IR to track intermediate formation) .
  • Data Reconciliation : Cross-validate with alternative methods (e.g., single-crystal XRD vs. computational DFT geometry optimization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.